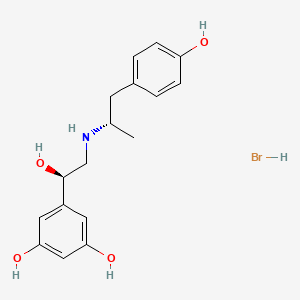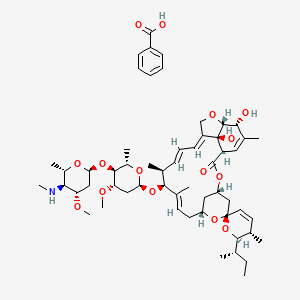
(R*,S*)-(+/-)-Fenoterol Hydrobromide
Vue d'ensemble
Description
Fenoterol is a type of drug known as a beta2-adrenergic agonist . It is used to treat conditions like asthma and chronic obstructive pulmonary disease (COPD) by relaxing the muscles in the airways and increasing airflow to the lungs .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of citalopram, a related compound, involves thermal degradation .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . For example, the structure of hydrogen bromide, a related compound, has been determined to be linear with a dipole moment of 820 mD .Chemical Reactions Analysis
Chemical reactions involving organic compounds can be complex and varied. For example, hydrogen bromide and hydrobromic acid are important reagents in the production of organobromine compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the solubility of vortioxetine, a related compound, in water at 37 °C is 0.04 mg/mL .Applications De Recherche Scientifique
Bronchodilator Effects : Fenoterol Hydrobromide is effective as a bronchodilator, particularly in treating conditions with reversible bronchospasm. It was found to have a significant bronchodilation effect with a peak at two to three hours after administration and lasting up to eight hours (Steen et al., 1977).
Treatment of Allergic Rhinitis : It has been used in the treatment of allergic rhinitis, showing some degree of improvement in symptoms with mild side effects (Ford, 1980).
Uterine Activity and Cardiovascular Effects : Fenoterol Hydrobromide has been studied for its effects on oxytocin-induced uterine contractions and the maternal cardiovascular system. It was observed to reduce uterine activity significantly while causing mild tachycardia and widening pulse pressure (Lipshitz & Baillie, 1976).
Treatment of Threatened Abortion : The effectiveness of Fenoterol Hydrobromide in treating threatened abortion was studied, but results indicated that it did not significantly influence the course of pregnancy, full-term delivery, or fetal outcome (Ruppin, Ruppin & Chelius, 1981).
Pharmacokinetics in Pregnant Women : A study on the pharmacokinetics of Fenoterol in pregnant women revealed that its plasma concentrations during or after continuous intravenous infusion did not differ significantly from those in non-pregnant individuals (von Mandach et al., 1995).
Aerosol Administration in Obstructive Airway Disease : Fenoterol Hydrobromide administered by aerosol was compared with isoproterenol in subjects with reversible obstructive airway disease, showing substantial bronchodilatory effects and longer-lasting impact compared to isoproterenol (Pennock et al., 1977).
Safety And Hazards
Orientations Futures
The future directions of research into a compound can depend on many factors, including its potential therapeutic uses and the need for further understanding of its properties. For example, the use of R in hydrology has been suggested as a future direction due to its ease of use and the support provided by a growing community .
Propriétés
IUPAC Name |
5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/t11-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRQMALQBXAIQ-USSZGJRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R*,S*)-(+/-)-Fenoterol Hydrobromide | |
CAS RN |
38964-10-2 | |
| Record name | (R*,S*)-(1)-5-(1-Hydroxy-2-((2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)resorcinol hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R*,S*)-(±)-5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)
